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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694

In the vast field of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone,
forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional
materials. While many quinoline derivatives are extensively studied, others, like 7-Methoxy-6-
methylquinoline, remain more specialized subjects of research. Direct, comprehensive
experimental data for this specific isomer is not abundant in publicly accessible literature.

Therefore, this guide adopts a dual approach rooted in established chemical principles. It
combines the available information for the target molecule with expertly curated data from
closely related structural analogs. By examining the properties of isomers such as 6-
methoxyquinoline, 7-methoxyquinoline, and various methyl- and methoxy-substituted
quinolines, we can construct a robust and predictive profile of 7-Methoxy-6-methylquinoline.
This methodology, common in synthetic and medicinal chemistry, allows us to anticipate
reactivity, interpret spectral data, and design experimental protocols with a high degree of
confidence. This document is designed for the discerning researcher, offering not just data, but
the scientific rationale needed to effectively work with this compound.

Core Molecular and Physicochemical Profile

7-Methoxy-6-methylquinoline is a disubstituted quinoline with the molecular formula
C11H11NO. The placement of an electron-donating methoxy group (-OCHs) at position 7 and a
weakly electron-donating methyl group (-CHs) at position 6 on the benzo portion of the
quinoline ring system defines its electronic character and subsequent properties.
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Below is a summary of its core attributes, supplemented with data from analogous compounds

where necessary.

Property Value | Description Source | Rationale
IUPAC Name 7-Methoxy-6-methylquinoline
Molecular Formula C11H11:NO Calculated
Molecular Weight 173.21 g/mol Calculated
Not broadly indexed; an
isomeric compound, 7-
CAS Number ] o Inferred from databases
Methoxy-6-methyl-isoquinoline,
is CAS 68287-68-3.[1]
Based on analogs like 6-
Expected to be a pale yellow o
] ) methoxyquinoline (mp: 18-20
Appearance to brown solid or oil at room o
°C) and 6-methylquinoline
temperature. o
(liquid).
Not experimentally determined.  Estimation based on isomers;
Melting Point Likely to be in the range of 40- 6-methoxy-4-methylquinoline
70 °C. has a melting point of 52 °C.[2]
Not experimentally determined.  Based on analogs; 6-methoxy-
Boiling Point Expected to be >300 °C at 4-methylquinoline boils at
atmospheric pressure. 301.3 °C.[3]
Predicted to be sparingly
soluble in water, but soluble in o
N ] . General property of quinoline
Solubility common organic solvents like

chloroform, methanol, and

ethyl acetate.

derivatives.[4]

pKa (of conjugate acid)

Estimated to be around 4.5 -
5.0.

The basicity of the quinoline
nitrogen is slightly increased
by the electron-donating
groups on the benzene ring,
compared to quinoline (pKa =
4.9).
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Proposed Synthesis and Chemical Reactivity

The synthesis of substituted quinolines is a well-established area of organic chemistry. A
plausible and efficient route to 7-Methoxy-6-methylquinoline would be a variation of the
Skraup or Doebner-von Miller reaction.

Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the pyridine ring, tracing the structure back to a
readily available substituted aniline.

7-Methoxy-6-methylquinoline

Oxidation

(Dihydroquinoline Intermediate)

Cyclization
Skraup Reaction)

3-Amino-4-methylanisole +
a,B-Unsaturated Carbonyl
(e.g., Acrolein from Glycerol)

Click to download full resolution via product page

Caption: Retrosynthesis of 7-Methoxy-6-methylquinoline.

Proposed Synthetic Workflow

The synthesis would proceed by reacting 3-amino-4-methylanisole with glycerol in the
presence of an acid catalyst (like sulfuric acid) and an oxidizing agent (such as nitrobenzene or
arsenic pentoxide).
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Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity Insights

» Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the methoxy and
methyl groups. Electrophilic attack (e.g., nitration, halogenation) is strongly directed to the
C5 and C8 positions, which are ortho and para to the activating groups. The C5 position is
particularly favored due to activation from both the methoxy and methyl groups.

» Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient and generally resistant
to electrophilic attack. However, it can undergo nucleophilic substitution reactions if a leaving
group is present at the C2 or C4 positions.

» N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can
alter the reactivity profile of the entire ring system.

Spectroscopic Characterization Profile

For unambiguous identification, a combination of NMR spectroscopy and mass spectrometry is
essential. The following profile is predicted based on established principles and data from
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analogs.[5][6]

'H NMR Spectroscopy (Predicted)

In a solvent like CDCls, the proton NMR spectrum is expected to show distinct signals:

Predicted Chemical

Proton Assignment . Multiplicity Rationale
Shift (ppm)
Methoxy protons are
-OCHs ~3.9-4.0 Singlet (s) chemically equivalent
and uncoupled.
Aromatic methyl
-CHs ~24-25 Singlet (s) protons are
uncoupled.
) ortho to the methyl
Singlet (s) or narrow
H5 ~7.2-7.3 group and meta to the
doublet
methoxy group.
_ Deshielded due to
Singlet (s) or narrow o
H8 ~79-8.1 proximity to the
doublet o
heterocyclic ring.
Protons on the
ridine ring with
Doublets (d) or Py ] g )
characteristic coupling
H2, H3, H4 ~7.3-8.9 Doublet of Doublets

(dd)

constants. H2 is
typically the most
downfield.

3C NMR Spectroscopy (Predicted)

The carbon spectrum will provide a fingerprint of the carbon skeleton:
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Predicted Chemical Shift

Carbon Assignment Rationale

(ppm)
-CHs ~18 - 22 Aliphatic methyl carbon.
-OCHs ~55 - 57 Methoxy carbon.

Multiple signals corresponding
to the 10 carbons of the
) ) quinoline ring. Carbons
Aromatic/Heteroaromatic C ~100 - 160
attached to oxygen (C7) and
nitrogen (C8a, C2) will be

significantly downfield.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methoxyquinolines follows characteristic
fragmentation pathways.[7]

» Molecular lon (M+): A strong peak is expected at m/z = 173, corresponding to the molecular
weight of the compound.

» Key Fragmentation:

(¢]

Loss of a methyl radical (M-15): A peak at m/z = 158, resulting from the cleavage of the
methoxy group.

o Loss of carbon monoxide (M-28): A peak at m/z = 145, often following the initial loss of a
hydrogen atom.

o Loss of formyl radical (M-29): A peak at m/z = 144.

o Loss of acetylene (from the pyridine ring): Further fragmentation can lead to smaller ions
characteristic of the substituted benzene ring.
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Caption: Simplified MS fragmentation of 7-Methoxy-6-methylquinoline.

Applications in Research and Drug Development

While specific applications for 7-Methoxy-6-methylquinoline are not widely documented, the
quinoline core is of paramount importance in medicinal chemistry.[8] Derivatives are known to
possess a wide range of biological activities, including:

o Antimalarial: The quinoline scaffold is famous for its role in drugs like chloroquine and
quinine.

e Anticancer: Many kinase inhibitors used in oncology feature a quinoline or quinazoline core.

[9]

» Antibacterial and Antifungal: The ability of quinolines to intercalate with DNA or inhibit key
enzymes makes them effective antimicrobial agents.

» Fluorescent Probes: The rigid, aromatic structure of quinoline leads to inherent fluorescence,
making its derivatives useful as probes and sensors in biochemical assays.[10]

Therefore, 7-Methoxy-6-methylquinoline serves as a valuable building block or scaffold for
synthesizing more complex molecules with potential therapeutic or diagnostic applications. Its

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1428694?utm_src=pdf-body-img
https://www.benchchem.com/product/b1428694?utm_src=pdf-body
https://www.benchchem.com/product/b1428694?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2022/2/M1383
https://www.ukm.my/jsm/pdf_files/SM-PDF-54-4-2025/7.pdf
https://www.medchemexpress.com/6-methoxyquinoline.html
https://www.benchchem.com/product/b1428694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

specific substitution pattern offers a unique electronic and steric profile for library development
and structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 7-Methoxy-6-
methylquinoline

Disclaimer: This is a representative protocol based on standard Skraup synthesis procedures.
[11] All work should be conducted by trained personnel in a well-ventilated fume hood with
appropriate personal protective equipment.

Objective: To synthesize 7-Methoxy-6-methylquinoline from 3-amino-4-methylanisole.
Materials:

e 3-Amino-4-methylanisole (1.0 eq)

e Glycerol (3.0 eq)

o Concentrated Sulfuric Acid (2.0 eq)

o Nitrobenzene (0.5 eq)

o Ferrous sulfate heptahydrate (FeSOa-7H20) (catalytic amount)
e Sodium hydroxide (NaOH) solution (10 M)

¢ Dichloromethane (DCM)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

» Hexanes/Ethyl Acetate solvent system

Procedure:

o Carefully add concentrated sulfuric acid (2.0 eq) to a three-necked round-bottom flask
equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an
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ice bath.

To the cold acid, slowly add glycerol (3.0 eq) while stirring.

Once the addition is complete, add 3-amino-4-methylanisole (1.0 eq), nitrobenzene (0.5 eq),
and a catalytic amount of ferrous sulfate.

Slowly heat the reaction mixture to 130-140 °C. The reaction is highly exothermic and must
be controlled carefully. Maintain this temperature for 3-4 hours.

Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture
onto crushed ice.

Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is
approximately 8-9. This must be done in an ice bath as the neutralization is highly
exothermic.

Transfer the resulting slurry to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

Purify the crude product by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes as the eluent.

Combine the pure fractions and remove the solvent in vacuo to yield the final product.
Characterize the product using *H NMR, 33C NMR, and MS to confirm its identity and purity.

Safety and Handling

GHS hazard information for this specific compound is not available. However, based on related
methoxy- and methyl-quinolines, the following hazards should be anticipated[12][13][14]:

e Warning: Harmful if swallowed (Acute toxicity, oral).
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e Warning: Causes skin irritation.

e Warning: Causes serious eye irritation.

e Warning: May cause respiratory irritation.

Handling Precautions:

Wear safety glasses, a lab coat, and chemical-resistant gloves.

Handle only in a well-ventilated area or a chemical fume hood.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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